molecular formula C22H25N3O3S B11054737 Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B11054737
M. Wt: 411.5 g/mol
InChI Key: KHBJEXPTBGMZIP-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate is a complex organic compound that contains multiple functional groups, including an ester, a tertiary amide, and a urea derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate typically involves multiple steps. One common route includes the reaction of 4-(phenylacetyl)piperazine with ethyl 4-aminobenzoate in the presence of a carbonothioylating agent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylacetyl group, in particular, may contribute to its potential bioactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-[[4-(2-phenylacetyl)piperazine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H25N3O3S/c1-2-28-21(27)18-8-10-19(11-9-18)23-22(29)25-14-12-24(13-15-25)20(26)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,29)

InChI Key

KHBJEXPTBGMZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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